5-Chloro-2-(methylamino)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(methylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11-7-3-2-5(9)4-6(7)8(10)12/h2-4,11H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYIIDOKGIRIKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185694 | |
| Record name | Benzamide, 5-chloro-2-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728078 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
31823-19-5 | |
| Record name | Benzamide, 5-chloro-2-(methylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031823195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC120274 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 5-chloro-2-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO-2-(METHYLAMINO)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of 5 Chloro 2 Methylamino Benzamide
Established Synthetic Pathways for 5-Chloro-2-(methylamino)benzamide and Related Benzamide (B126) Structures
The synthesis of benzamide derivatives can be achieved through various established routes, often involving the formation of an amide bond from a carboxylic acid or its derivative and an amine. mdpi.com
Multi-step Synthetic Sequences from Precursors
A common approach to synthesizing benzamides involves a multi-step process starting from precursor molecules. For instance, a substituted benzoic acid can be converted to a more reactive acid chloride, which is then reacted with an appropriate amine to form the desired benzamide. mdpi.comscribd.com This nucleophilic acyl substitution is a fundamental reaction in the synthesis of amides. scribd.com
One general synthetic route involves the following steps:
Preparation of the Carboxylic Acid Precursor: The synthesis often begins with a substituted benzoic acid. For example, 2-amino-5-chloro-3-methylbenzoic acid is a key intermediate in the synthesis of certain insecticides. patsnap.com
Activation of the Carboxylic Acid: The carboxylic acid is often converted into a more reactive derivative, such as an acyl chloride, to facilitate the subsequent amidation. This can be achieved using reagents like thionyl chloride or oxalyl chloride. scribd.com
Amidation: The activated carboxylic acid derivative is then reacted with an amine. In the case of this compound, this would involve a reaction with methylamine.
Another described method involves the methylation of an amino group on the benzamide ring. For example, 2-amino-5-chlorobenzophenone (B30270) can be methylated to produce 2-methylamino-5-chlorobenzophenone. google.com Similarly, 3-amino-4-methoxybenzoic acid can be alkylated with dimethyl sulphate to introduce a methyl group. nih.gov
Reaction Conditions Optimization for Target Compound Synthesis
The optimization of reaction conditions is critical for maximizing the yield and purity of the target benzamide. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the use of catalysts.
Solvent Effects: The choice of solvent can significantly influence the outcome of the synthesis. For instance, in the amidation of aroyl chlorides, halogenated solvents like chloroform (B151607) (CHCl3) and dichloromethane (B109758) (DCM) have been used, while non-halogenated solvents can lead to different products. researchgate.net In some cases, water has been used as a solvent, aligning with the principles of green chemistry. researchgate.net Acetonitrile (B52724) has also been shown to provide a good balance between conversion and selectivity in certain oxidative coupling reactions leading to benzofuran (B130515) derivatives. scielo.br
Temperature and Reaction Time: Temperature plays a crucial role in reaction kinetics. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products, thereby reducing the selectivity. scielo.br For example, in one study, extending the reaction time at a high temperature led to a decrease in yield. researchgate.net Therefore, finding the optimal balance between temperature and reaction time is essential for maximizing the yield of the desired product. scielo.bryoutube.com
Catalysts and Reagents: Various catalysts and reagents can be employed to improve the efficiency of benzamide synthesis. For example, Yb(OTf)3 has been used as a catalyst for the synthesis of benzimidazole (B57391) derivatives under solvent-free conditions. researchgate.net In the synthesis of some benzamide derivatives, phosphorus trichloride (B1173362) has been used as an acid catalyst. researchgate.net The choice of base, such as triethylamine, can also be important in favoring the formation of the desired product. acs.org
Comparison of Synthetic Routes and Yield Optimization
Different synthetic routes to a target molecule often have distinct advantages and disadvantages in terms of yield, cost, safety, and environmental impact. For example, while traditional methods for amide bond formation often involve the use of coupling reagents, newer methods are continuously being developed to improve efficiency and reduce waste. mdpi.com
A comparison of different synthetic strategies, such as chemical versus enzymatic approaches, can reveal more efficient and greener alternatives. researchgate.net For instance, a process for synthesizing 2-amino-5-chloro-N,3-dimethylbenzamide was developed to reduce cost, waste, and operational complexity compared to previous methods. google.com
Yield optimization is a key goal in chemical synthesis. This can be achieved by systematically varying reaction parameters as discussed above. For example, in the synthesis of a benzamide, increasing the reaction time from 2 hours and 15 minutes to 3 hours and 30 minutes resulted in an increased yield from 51% to about 65%. youtube.com The use of flow chemistry can also lead to improved yields and safer handling of reagents compared to batch processes. acs.orgacs.org
Table 1: Factors Influencing Yield in Benzamide Synthesis
| Factor | Observation | Reference |
|---|---|---|
| Reaction Time | Extending reaction time from 2h 15min to 3h 30min increased benzamide yield from 51% to ~65%. | youtube.com |
| Catalyst | Use of magnesium salts as catalysts showed great success in slightly modified reaction conditions. | youtube.com |
| Solvent | Halogenated solvents like CHCl3 and DCM showed trace amounts of the desired product in one study, while non-halogenated solvents led to a different product. | researchgate.net |
| Temperature | Increasing temperature from 60 °C to 80 °C improved yield in an annulation reaction, but a further increase to 110 °C was less effective. | rsc.org |
| Flow Chemistry | A flow process for synthesizing a phthalimide (B116566) derivative resulted in a significantly improved yield (76%) compared to the batch process (45%). | acs.orgacs.org |
Design and Synthesis of Analogues and Derivatives of this compound
The structural modification of this compound can lead to the discovery of new compounds with potentially enhanced or novel properties. These modifications can be broadly categorized into derivatization of the amine group and alterations to the benzamide backbone.
Strategies for Amine Group Derivatization
The secondary amine group in this compound is a key site for derivatization. Various methods have been developed for the derivatization of amine groups in general, which can be applied to this specific compound. nih.gov
Common derivatization strategies include:
Acylation: The amine can be acylated using acyl chlorides or anhydrides to form N-acyl derivatives. For example, the reaction of an amine with ethanoyl chloride introduces an acetyl group. youtube.com
Sulfonylation: Reaction with sulfonyl chlorides can yield sulfonamides. The formation of benzenesulfonamides has been reported as a strategy for developing enzyme inhibitors. nih.gov
Alkylation: The amine can be further alkylated to form a tertiary amine.
Reaction with Isocyanates: Amines can react with isocyanates to form urea (B33335) derivatives.
Several reagents are commonly used for amine derivatization, each with its own advantages. These include Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), Fmoc-Cl, Dabsyl-Cl, and Marfey's reagent. nih.gov The choice of derivatizing agent can be tailored to impart specific properties to the resulting molecule, such as enhanced chromatographic separation or fluorescence for analytical purposes. nih.gov
Modifications of the Benzamide Backbone
Modifications to the benzamide backbone of this compound can involve altering the substitution pattern on the phenyl ring or modifying the amide group itself.
Substitution on the Phenyl Ring: The chloro substituent on the phenyl ring can be replaced with other functional groups to explore structure-activity relationships. For example, the synthesis of benzamide derivatives with different substituents on the aromatic ring has been a common strategy in drug discovery. nih.govresearchgate.net
Modification of the Amide Group: The primary amide group (-CONH2) can be substituted to form secondary or tertiary amides. This can be achieved by reacting the corresponding carboxylic acid or its activated derivative with a primary or secondary amine. mdpi.com For instance, a series of N-substituted benzamide derivatives have been synthesized by reacting a carboxylic acid with various cyclic amines. researchgate.net The conformational properties of the resulting amide bond can be influenced by whether it is a secondary or tertiary amide. nih.govresearchgate.net
The synthesis of various benzamide derivatives has been reported, including those with piperidine, morpholine, or pyrrolidine (B122466) moieties attached to the carbonyl group. mdpi.com Additionally, the synthesis of N-phenylbenzamide derivatives with different substituents on the N-phenyl ring has been explored. lew.roresearchgate.net
Table 2: Examples of Benzamide Backbone Modifications
| Modification Strategy | Example | Reference |
|---|---|---|
| N-Substitution of Amide | Reaction of substituted benzoic acids with piperidine, morpholine, or pyrrolidine. | mdpi.com |
| Substitution on Phenyl Ring | Synthesis of N-(4-sulfamoylphenyl)benzamide derivatives with various substituents. | researchgate.net |
| Esterification of Hydroxy Group | Reaction of 5-chloro-2-hydroxy-N-phenylbenzamide with chloro-substituted acid ethyl esters. | researchgate.net |
| Formation of Hydrazides and Hydrazones | Condensation of ethyl esters with hydrazine, followed by reaction with benzaldehydes. | researchgate.net |
Incorporation of Halogen Substituents in Benzamide Analogues
The introduction of halogen atoms onto the benzamide scaffold is a crucial strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of molecules. In the context of this compound, the chlorine atom at the 5-position is a key feature. The synthesis of halogenated benzamides can be achieved through various methods, including the direct halogenation of a benzamide precursor or by using a halogenated starting material.
For instance, the chlorination of 2-aminothiazoles to produce 2-amino-5-halogenothiazoles has been shown to proceed via an addition-elimination mechanism, highlighting a potential route for direct halogenation of an aromatic system. chemrxiv.org In the synthesis of benzamide analogues, direct chlorination of a substituted aniline (B41778) derivative is a common strategy. For example, the synthesis of 2-amino-5-chlorobenzophenone, a precursor for some benzodiazepines, can be achieved from p-chloroaniline. wikipedia.org
Advanced Synthetic Techniques Applicable to this compound Synthesis
Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of this compound to improve efficiency, yield, and purity. These include catalytic approaches for amide bond formation and solid-phase synthesis for the rapid generation of analogues.
Catalytic Approaches in Benzamide Formation
The formation of the amide bond is a fundamental transformation in organic synthesis. Catalytic methods for amidation are increasingly favored over traditional coupling reagents due to their higher efficiency and atom economy. Various catalysts have been developed for the direct amidation of carboxylic acids with amines.
For the synthesis of this compound, a potential catalytic approach would involve the direct coupling of 2-(methylamino)-5-chlorobenzoic acid with an ammonia (B1221849) source, or the coupling of 2-amino-5-chlorobenzoic acid with methylamine, mediated by a suitable catalyst. Boronic acid catalysts, for example, have been shown to be effective for the direct amidation of a wide range of substrates at room temperature. youtube.com Other metal-based catalysts, such as those based on zirconium, have also been employed for amide formation. nih.gov
The table below summarizes some catalytic systems that could be adapted for the synthesis of the target compound.
| Catalyst System | Substrates | Conditions | Relevance to Target Synthesis |
| Boronic Acids | Carboxylic acids and amines | Room temperature | Could facilitate the direct amidation of 2-(methylamino)-5-chlorobenzoic acid. youtube.com |
| Zirconium Tetrachloride | Carboxylic acids and amines | Reflux in toluene | A potential catalyst for the amidation step, although requiring elevated temperatures. nih.gov |
| In situ generated phosphonium (B103445) salts | Carboxylic acids and amines | Room temperature | Offers a mild alternative to traditional coupling reagents for the amide bond formation. acs.org |
Solid-Phase Synthesis Adaptations
Solid-phase synthesis is a powerful technique for the preparation of libraries of compounds for high-throughput screening. capes.gov.br This methodology can be adapted for the synthesis of derivatives of this compound. A general strategy would involve anchoring a suitable starting material, such as a protected 2-amino-5-chlorobenzoic acid, to a solid support. Subsequent reactions, including N-methylation and amide bond formation with a variety of amines, could then be performed in a stepwise manner.
The choice of resin and linker is critical for the success of solid-phase synthesis. For example, Merrifield's resin has been used for the synthesis of N-alkyl-bis-o-aminobenzamides. rsc.org The cleavage of the final product from the resin is the final step, and the conditions must be chosen carefully to avoid degradation of the target molecule.
The table below outlines a potential solid-phase synthetic approach.
| Step | Reaction | Reagents and Conditions |
| 1. Resin Loading | Attachment of a protected 2-amino-5-chlorobenzoic acid to a suitable resin (e.g., Wang resin). | DCC, DMAP |
| 2. Deprotection | Removal of the protecting group from the amino functionality. | e.g., Piperidine in DMF for Fmoc group |
| 3. N-Methylation | Introduction of the methyl group onto the secondary amine. | e.g., Sodium hydride and methyl iodide monash.edu |
| 4. Amide Formation | Coupling with a diverse range of amines. | Coupling reagents like PyBOP/HOAt nih.gov |
| 5. Cleavage | Release of the final benzamide derivatives from the solid support. | e.g., Trifluoroacetic acid (TFA) nih.gov |
Chiral Synthesis and Stereochemical Considerations for Enantioselective Production
The presence of substituents at the ortho position of a benzamide can lead to restricted rotation around the aryl-carbonyl (Ar-CO) bond, resulting in a phenomenon known as atropisomerism, where the molecule can exist as a pair of non-superimposable enantiomers. prepchem.comgoogle.com For this compound, the 2-(methylamino) group could potentially create a sufficient steric barrier to allow for the isolation of stable atropisomers.
The rotational barrier is influenced by the size of the ortho substituent and the nature of the amide group. bris.ac.uk While the rotational barrier for N-methyl-2-aminobenzamides has not been specifically reported, studies on related tertiary aromatic amides provide insights into the factors governing their stereodynamics. bris.ac.uk
The enantioselective synthesis of such atropisomeric benzamides is an active area of research. Catalytic asymmetric methods are particularly attractive. For example, peptide-catalyzed enantioselective bromination has been used to synthesize atropisomeric benzamides. prepchem.com Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction.
Should this compound exhibit stable atropisomerism, its enantioselective synthesis could be pursued through several strategies:
Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other during a key bond-forming step. For instance, a chiral phosphoric acid could potentially catalyze the amidation of an atropisomeric precursor with high enantioselectivity. nih.gov
Chiral Resolution: Separating the racemic mixture of atropisomers using chiral chromatography.
Dynamic Kinetic Resolution: Combining a rapid racemization of the starting material with a stereoselective reaction that consumes only one enantiomer.
The table below summarizes potential strategies for the enantioselective synthesis.
| Strategy | Description | Potential Application |
| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to induce enantioselectivity in the amide bond formation or a subsequent derivatization step. | A chiral ligand in a metal-catalyzed amidation could favor one atropisomer. nih.gov |
| Chiral Auxiliary | Attachment of a chiral auxiliary to the starting material to guide the stereochemical outcome of a reaction, followed by its removal. | A chiral amine could be used in the amidation step, followed by N-methylation and removal of the chiral auxiliary. |
| Enantioselective Halogenation | A chiral catalyst could be used to selectively halogenate a prochiral benzamide, leading to an enantioenriched product. | While the chlorine is already present, this strategy could be applied to further derivatize the aromatic ring. prepchem.com |
Preclinical Pharmacological Activity and Molecular Mechanisms of Action of Benzamide Derivatives
Investigation of Receptor Modulatory Effects in Preclinical Models
The versatility of the benzamide (B126) scaffold allows for its interaction with a diverse array of cell surface receptors, particularly G-protein coupled receptors (GPCRs), which are integral to cellular signaling.
Dopamine (B1211576) Receptor Interactions and Neuroleptic Activity in Animal Models
Benzamide derivatives have long been recognized for their antagonist activity at dopamine receptors, which underpins their use as antipsychotic agents. nih.gov These compounds, particularly those with specific substitution patterns, show notable affinity for D2-like dopamine receptors (D2, D3, and D4). nih.govnih.gov The interaction with these receptors is crucial for their neuroleptic effects. For instance, cariprazine, a D2/D3 receptor partial agonist, has demonstrated efficacy in treating schizophrenia and bipolar disorder. nih.gov The affinity of benzamide analogues for dopamine receptors can be exceptionally high, with some compounds exhibiting Ki values below 0.3 nM for the D2 receptor. researchgate.net
A common preclinical model to assess the neuroleptic potential of these compounds is the inhibition of apomorphine-induced stereotypy. Apomorphine, a non-selective dopamine agonist, induces stereotypic behaviors such as climbing and sniffing in rodents. nih.gov Neuroleptic drugs that block dopamine receptors can attenuate these behaviors. Studies have shown that repeated treatment with benzamide antipsychotics like sulpiride (B1682569) can lead to an enhanced response to apomorphine, which correlates with an increase in the number of D2 receptors in the brain, indicating dopamine receptor supersensitivity. nih.gov Interestingly, some benzamide derivatives have been observed to potentiate stereotyped behaviors elicited by dopamine agonists in mice, suggesting a complex interaction with dopaminergic systems. nih.gov
Serotonin (B10506) Receptor Subtype Affinities and Functional Modulation
In addition to dopamine receptors, many benzamide derivatives exhibit significant affinity for various serotonin (5-HT) receptor subtypes. The 5-HT receptor family is another major class of GPCRs involved in a wide array of physiological and neurological processes. nih.govwikipedia.org
Specifically, certain orally active (aminomethyl)benzamides have been found to possess high affinity for the 5-HT1A receptor, alongside their D2 receptor activity. nih.gov Other modifications to the benzamide structure have yielded compounds with high affinity for the 5-HT4 receptor, leading to their investigation as potential gastrointestinal prokinetic agents. nih.gov For example, 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with an ether or sulfide (B99878) moiety in the side chain showed high and selective agonist activity at the 5-HT4 receptor. nih.gov
The 5-HT2A receptor, a key target for psychedelic drugs and atypical antipsychotics, is also modulated by benzamide derivatives. nih.govplos.org The interaction with this receptor can be potent, with some compounds acting as antagonists. wikipedia.org The binding affinity of various compounds for the 5-HT2A receptor has been assessed, with some showing a high pKi value, indicating strong binding. nih.gov The functional activity at this receptor is complex, with ligands capable of acting as agonists, inverse agonists, or biased agonists, leading to different downstream signaling cascades. plos.org
Exploration of Other G-Protein Coupled Receptor (GPCR) Interactions
The pharmacological profile of benzamide derivatives extends beyond the well-known dopamine and serotonin receptors to other GPCRs. nih.govacs.orgkhanacademy.org This highlights the chemical tractability of the benzamide scaffold in developing ligands for a variety of targets.
Recent research has identified novel benzamide derivatives that act as potent agonists for the orphan G protein-coupled receptor 35 (GPR35). nih.gov GPR35 is implicated in several diseases, and the discovery of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as potent agonists, with EC50 values as low as 0.041 μM, opens new avenues for therapeutic development. nih.gov
Furthermore, another study led to the discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide derivatives as potent G protein-biased agonists for GPR52. researchgate.net These agonists provide valuable tools to explore the therapeutic potential of GPR52 in neuropsychiatric and neurological diseases. researchgate.net The ability of benzamide structures to interact with these less-explored GPCRs underscores the broad therapeutic potential of this class of compounds.
Enzyme Inhibition Profiles of 5-Chloro-2-(methylamino)benzamide Analogues
Analogues of this compound, particularly those with heterocyclic modifications, have been investigated for their ability to inhibit various enzymes. This inhibitory activity is a key mechanism for their potential therapeutic effects in areas such as oncology.
Kinase Inhibition Studies (e.g., Vascular Endothelial Growth Factor Receptor 2)
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of diseases like cancer. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Consequently, VEGFR-2 is a major target for anti-cancer drug development. mdpi.com
Several studies have shown that derivatives containing benzamide or bioisosteric structures can be potent inhibitors of VEGFR-2. For instance, a series of piperazinylquinoxaline-based derivatives, which share structural similarities with benzamides, were found to inhibit VEGFR-2 at sub-micromolar concentrations. nih.gov Another newly discovered inhibitor, CHMFL-VEGFR2-002, demonstrated high potency with an IC50 of 66 nmol/L against VEGFR2 kinase. nih.gov The inhibitory activity of these compounds blocks the signaling pathway mediated by VEGFR-2, thereby inhibiting angiogenesis. mdpi.com
Enzyme Activity Assays and IC50 Determination
Enzyme activity assays are fundamental in drug discovery for quantifying the potency of an inhibitor. nih.gov The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. nih.gov This value is crucial for structure-activity relationship (SAR) studies, which aim to optimize the potency and selectivity of lead compounds. nih.gov
For benzamide derivatives, IC50 values have been determined against a range of enzymes. In the context of kinase inhibition, studies on 2-amidobenzimidazole derivatives against protein kinase CK1 delta identified compounds with IC50 values in the nanomolar range, with the most active derivative showing an IC50 of 98.6 nM. mdpi.com Similarly, studies on benzamide derivatives as glucokinase activators have reported IC50 values in the low nanomolar range for the most potent analogues. nih.gov The determination of these IC50 values is typically performed using concentration-response plots, where the fractional activity of the enzyme is measured against varying concentrations of the inhibitor. nih.gov
Antimicrobial Efficacy in Preclinical In Vitro and In Vivo Models
The antimicrobial properties of this compound, also identified in some studies as Min-1, have been investigated, particularly its effects on Gram-positive bacteria.
Bacterial Growth Inhibition Assays (e.g., against S. aureus, B. subtilis)
Studies have demonstrated that this compound exhibits antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. Research has shown that this compound, referred to as Min-1, inhibits the growth of these bacteria. The minimum inhibitory concentration (MIC) was determined to be 31 µM when cultured in LB medium. Further investigation revealed that the antimicrobial potency against B. subtilis increased in different growth media, suggesting the compound's efficacy can be influenced by culture conditions.
At sub-inhibitory concentrations, this compound induces a distinct short-cell phenotype in B. subtilis. This effect is associated with a disruption of the cell envelope and is independent of the UgtP and ppGpp regulatory pathways. The mechanism appears to involve depolarization of the cell membrane and interference with the lipid II cycle, leading to the activation of the LiaRS stress response.
| Compound | Bacterial Strain | Growth Medium | MIC (µM) |
| This compound (Min-1) | S. aureus | LB | 31 |
| This compound (Min-1) | B. subtilis | LB | 31 |
Antifungal Activity Assessment
There are no specific studies available in the reviewed scientific literature that assess the antifungal activity of this compound. While the broader class of benzamides has been explored for antifungal properties, the specific efficacy of this compound against fungal pathogens has not been reported.
Anti-inflammatory Potential in Preclinical Cellular and Animal Models
There is a lack of specific preclinical data on the anti-inflammatory potential of this compound in cellular or animal models. Although the anti-inflammatory properties of the broader benzamide class of compounds have been noted in some research, these findings are not specific to this compound.
Inhibition of Inflammatory Mediators
Consistent with the lack of general anti-inflammatory studies, no specific research has been published detailing the ability of this compound to inhibit inflammatory mediators. The potential of this compound to modulate the production or activity of cytokines, chemokines, or other inflammatory signaling molecules has not been characterized.
Based on the current scientific literature, detailed preclinical data focusing specifically on the pharmacological activities of this compound, as per the requested outline, is not available. Research into the biological effects of benzamide derivatives often involves a range of related but structurally distinct molecules.
The available studies focus on various other N-substituted benzamides and related structures. For instance, research has been conducted on compounds like declopramide (B1670142) and CI-994 (tacedinaline) to evaluate their anticancer properties. nih.govnih.gov These studies investigate mechanisms such as the inhibition of cancer cell growth, induction of cell cycle arrest, and apoptosis in different cancer models. nih.govnih.gov
Investigations into the broader class of benzamides have shown activities such as:
Modulation of Cytokine Production : Certain N-substituted benzamides have been shown to inhibit the production of cytokines like TNFα. nih.gov
Anticancer Activity : Various benzamide analogs have demonstrated anti-proliferative effects against cancer cell lines, including lung and leukemia cells. nih.govatlantis-press.com
Cell Cycle Arrest : A common mechanism observed for some benzamide derivatives is the induction of cell cycle arrest, often at the G2/M phase, which halts the proliferation of cancer cells. nih.govnih.gov
Apoptosis Induction : The triggering of programmed cell death, or apoptosis, is another key anticancer mechanism identified for several compounds within the benzamide family. nih.govnih.gov
Antimetastatic Effects : The inhibition of cell migration is a crucial aspect of preventing cancer metastasis, and this has been a subject of study for various potential anticancer agents. nih.gov
However, specific research findings detailing the effects of This compound on cytokine production, cancer cell proliferation, cell cycle progression, apoptosis mechanisms, and metastatic potential have not been identified in the provided search results. Scientific investigation into the unique biological profile of this particular compound is required to address these specific areas.
Structure Activity Relationship Sar and Computational Chemistry Studies
The biological activity of benzamide (B126) derivatives is intrinsically linked to their three-dimensional structure and the electronic properties of their constituent atoms. Computational chemistry and SAR studies are pivotal in elucidating these relationships.
Elucidation of Key Pharmacophores and Structural Motifs for Biological Activity
A pharmacophore represents the essential spatial arrangement of atoms or functional groups necessary for a molecule to interact with a specific biological target. For benzamide derivatives, key pharmacophoric features often include hydrogen bond donors and acceptors, and hydrophobic regions.
Identification of Essential Functional Groups for Receptor Binding
The benzamide moiety itself is a critical pharmacophore. The amide group can act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen), facilitating interactions with receptor sites. The aromatic ring provides a scaffold for various substituents and can engage in hydrophobic or pi-stacking interactions.
In the context of 5-Chloro-2-(methylamino)benzamide, the following functional groups are considered essential for potential receptor binding:
The Benzamide Core : The amide group is a primary site for hydrogen bonding.
The 2-Methylamino Group : The secondary amine (N-H) can act as a hydrogen bond donor, and the nitrogen atom itself can be a hydrogen bond acceptor.
The 5-Chloro Group : This halogen atom can participate in halogen bonding and increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes or interact with hydrophobic pockets in a receptor.
Studies on related benzamide derivatives have shown that these interactions are crucial for their biological effects. For instance, the development of pharmacophore models for inhibitors of enzymes like Plasmodium falciparum 5-aminolevulinate synthase has highlighted the importance of hydrogen bond donors, acceptors, and aromatic features in ligand binding. nih.gov
Influence of Benzamide Backbone Modifications on Potency and Selectivity
Modifications to the benzamide backbone can significantly impact a compound's potency and selectivity. These modifications can alter the molecule's conformation, electronic distribution, and ability to fit into a specific binding site.
Research on various benzamide derivatives has demonstrated that even small changes to the core structure can lead to substantial differences in biological activity. For example, in a series of 4-substituted benzamides designed as I(Ks) potassium channel blockers, modifications to the benzamide structure led to a compound with over 5000-fold selectivity over other cardiac ion channels. nih.gov This highlights the sensitivity of biological targets to the precise architecture of the benzamide backbone.
Impact of Halogenation on Biological Activity and Physicochemical Properties Relevant to SAR
Halogenation is a common strategy in medicinal chemistry to modulate the properties of a drug candidate. The introduction of a halogen atom, such as chlorine, can affect a molecule's lipophilicity, metabolic stability, and binding affinity.
Role of Chloro Substitution Position (e.g., at the 5-position) on Activity
The position of a halogen substituent on the benzamide ring is critical. A chloro group at the 5-position, as in this compound, has been shown in various studies to influence biological activity. The introduction of a chlorine atom can enhance interactions with target proteins and may prevent metabolic hydroxylation, which could otherwise lead to the formation of less active metabolites. researchgate.net
In the design of histone deacetylase (HDAC) inhibitors, the 5-chloro-4-((substituted phenyl)amino)pyrimidine structure has been utilized as a "cap" region to form strong hydrophobic interactions with residues at the opening of the active site. tandfonline.com Similarly, in a series of novel benzamides with potential pesticidal activity, a 2-chloro-5-iodobenzoic acid was used as a starting material, indicating the strategic placement of halogens to achieve desired biological effects. nih.gov The presence of a chlorine atom on the phenyl ring can increase the lipophilicity of the molecule and polarize the ring, leading to enhanced non-bonding interactions with receptor binding sites. researchgate.net
Comparative Analysis of Different Halogen Substituents (e.g., bromo vs. chloro)
The choice of halogen substituent can also have a profound impact on a compound's activity. While both chloro and bromo groups are electron-withdrawing and increase lipophilicity, their different sizes and polarizabilities can lead to distinct biological profiles.
Role of Amine Substitutions on Biological Activity (e.g., methylamino group)
The nature of the substituent on the amino group of the benzamide can significantly influence its biological activity. The 2-methylamino group in this compound is a key feature that can affect the molecule's properties.
The presence of a methyl group on the nitrogen atom, as opposed to an unsubstituted amine, can alter the molecule's hydrogen bonding capacity and its steric profile. This can lead to changes in receptor binding affinity and selectivity. In studies of related compounds, the substitution on the aniline (B41778) moiety of benzamides has been shown to be a critical determinant of biological activity. nih.gov For instance, in a series of benzimidazole (B57391) derivatives, the incorporation of substituted anilines at the 2-position led to potent anti-inflammatory activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of new compounds and in optimizing lead compounds in drug discovery. The development of a QSAR model for this compound would follow a systematic process, though no specific models have been published for this compound.
Predictive QSAR models for classes of compounds like substituted benzamides are typically developed using a series of analogues with known biological activities. For instance, studies on other benzamide derivatives have aimed to predict activities such as antimicrobial or anticancer effects. These models are constructed using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. A hypothetical QSAR study for this compound would involve synthesizing and testing a series of related compounds to generate the necessary data for model building.
The predictive power of a QSAR model is contingent on the molecular descriptors used. These descriptors quantify various aspects of a molecule's physicochemical properties. For a compound like this compound, a range of descriptors would be calculated. While no specific study has performed this for our target compound, related research on other benzamides has utilized topological, electronic, and steric descriptors.
Table 1: Representative Molecular Descriptors in QSAR Studies
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| Topological | Molecular Connectivity Indices (e.g., ¹χ, ²χ), Wiener Index | Atomic connectivity and branching of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges | Distribution of electrons and reactivity. |
| Steric | Molar Refractivity (MR), van der Waals volume | Size and shape of the molecule. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |
For this compound, descriptors would be calculated from its optimized 3D structure using specialized software. The selection of the most relevant descriptors is a critical step, often achieved through statistical techniques that identify which descriptors have the most significant correlation with the biological activity of interest.
A crucial step in QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. Validation is typically performed internally and externally. Internal validation techniques, such as leave-one-out cross-validation (q²), assess the model's stability. External validation, using a set of compounds not included in the model's training, evaluates its ability to predict the activity of new molecules.
The interpretation of a validated QSAR model can provide valuable insights into the structure-activity relationship. For example, the coefficients of the descriptors in a multiple linear regression model indicate the direction and magnitude of their influence on biological activity. A positive coefficient for a descriptor like LogP would suggest that increasing lipophilicity enhances activity, guiding the design of more potent analogues.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as this compound, interacts with a biological target at the molecular level. These methods are fundamental in structure-based drug design.
Molecular docking simulations would be employed to predict the preferred orientation and binding affinity of this compound within the active site of a specific protein target. Although no such studies have been published for this compound, research on other benzamide derivatives has explored their binding to various enzymes and receptors.
The process involves preparing the 3D structures of both the ligand and the target protein. Docking algorithms then sample a vast number of possible binding poses and score them based on a scoring function that estimates the binding free energy. The results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
Table 2: Hypothetical Docking Simulation Results for this compound
| Parameter | Description | Example Value |
|---|---|---|
| Binding Affinity | Estimated free energy of binding (kcal/mol). | -7.5 |
| Hydrogen Bonds | Key hydrogen bond interactions with amino acid residues. | Amide NH with Asp120; Carbonyl O with Ser85 |
| Hydrophobic Interactions | Interactions with nonpolar residues. | Chlorophenyl ring with Leu45, Val98 |
| Interacting Residues | Amino acids in the binding pocket that interact with the ligand. | Asp120, Ser85, Leu45, Val98, Phe150 |
These predictions are crucial for understanding the mechanism of action and for designing modifications to the ligand to improve its binding affinity and selectivity.
Conformational analysis is essential for understanding the three-dimensional shapes that a flexible molecule like this compound can adopt. The bioactive conformation, the specific shape the molecule assumes when it binds to its target, is of particular interest.
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the compound. An MD simulation would model the atomic motions of the molecule over time, providing insights into its flexibility and the stability of different conformations. By analyzing the trajectory of the simulation, the most stable, low-energy conformations can be identified. This information is valuable for both QSAR and molecular docking studies, as the conformation of the ligand can significantly influence its biological activity and binding mode.
Binding Energy Calculations
Research on pyrazine-linked 2-aminobenzamides as histone deacetylase (HDAC) inhibitors has demonstrated the utility of combining molecular docking with molecular dynamics (MD) simulations and subsequent binding free energy calculations, often using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.govsemanticscholar.org This method allows for the prediction of the selectivity profile of inhibitors and has shown a significant correlation between calculated binding free energy values and in vitro inhibitory activities. nih.gov For a hypothetical interaction of this compound with a target protein, a similar computational workflow could be employed.
Hypothetical Binding Energy Calculation Workflow for this compound:
| Step | Description |
| 1. Target Identification & Preparation | A relevant biological target (e.g., an enzyme or receptor) is identified, and its 3D structure is obtained from a protein database. |
| 2. Ligand Preparation | The 3D structure of this compound is generated and optimized for charge and geometry. |
| 3. Molecular Docking | The compound is docked into the active site of the target to predict its preferred binding pose. |
| 4. Molecular Dynamics (MD) Simulation | The ligand-protein complex is subjected to MD simulations to sample a range of conformations and account for flexibility. |
| 5. Binding Free Energy Calculation | Methods like MM/GBSA are used to calculate the binding free energy from the MD simulation trajectories, providing an estimate of binding affinity. |
Studies on other benzamide derivatives, such as 2-(benzamido)benzohydrazide derivatives, have also successfully utilized molecular docking to calculate binding energies and rationalize the inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These examples underscore the potential of binding energy calculations to elucidate the structure-activity relationships of this compound, should a biological target be identified.
Pharmacophore Modeling and De Novo Ligand Design
Pharmacophore modeling and de novo ligand design are powerful computational strategies for the discovery and development of new bioactive molecules.
Pharmacophore Modeling focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. For the benzamide scaffold, pharmacophore models have been successfully employed in virtual screening to identify novel inhibitors. For instance, a pharmacophore-based virtual screening strategy was used to discover new benzamide derivatives as Hepatitis B virus (HBV) capsid assembly modulators. nih.gov Similarly, the 3D pharmacophore of N-benzyl benzamide derivatives has been investigated to understand their role as melanogenesis inhibitors. nih.gov
A hypothetical pharmacophore model for a target interacting with this compound could include features such as:
A hydrogen bond acceptor (the carbonyl oxygen of the benzamide).
A hydrogen bond donor (the amide and/or methylamino protons).
An aromatic ring feature.
A halogen bond feature (the chlorine atom).
De Novo Ligand Design , on the other hand, involves the computational generation of novel molecular structures that are predicted to bind to a target. This can be achieved through fragment-based approaches, where molecular fragments are assembled within the target's binding site, or through generative models that learn from existing chemical data.
The benzamide scaffold has been utilized in de novo design strategies. For example, a privileged-fragment-merging (PFM) strategy has been applied to generate new benzamide derivatives as glucokinase activators. researchgate.net More recently, research into novel benzamide-type binders for the protein cereblon has demonstrated the design of molecules with enhanced chemical stability and a favorable selectivity profile for use in proteolysis-targeting chimeras (PROTACs). acs.orgresearchgate.net These approaches highlight the potential to use the this compound core as a starting point for designing new molecules with tailored biological activities.
Preclinical Pharmacokinetic and Metabolic Research of 5 Chloro 2 Methylamino Benzamide
In Vitro Metabolic Stability Assessment
Detailed studies on the in vitro metabolic stability of 5-Chloro-2-(methylamino)benzamide are not currently available in the public domain. This includes a lack of specific data from common assays used to evaluate a compound's susceptibility to metabolic enzymes.
No published research was found that specifically investigates the stability of this compound when incubated with human or rat liver microsomes. Therefore, key parameters such as the compound's half-life (t½) and intrinsic clearance (Clint) in these systems cannot be reported.
Similarly, there is no available data from experiments where this compound has been incubated with isolated hepatocytes from any species. Such studies are crucial for understanding both Phase I and Phase II metabolism, and the lack of this information leaves a significant gap in the understanding of its metabolic fate.
Without metabolic stability studies, there has been no opportunity to identify and characterize the major metabolites of this compound. High-resolution mass spectrometry is a standard technique for elucidating the structures of metabolites formed, but no such analysis has been reported for this compound.
Preclinical Absorption and Distribution Studies
Information regarding the absorption and distribution characteristics of this compound is also not present in the available scientific literature.
There are no published results from in vitro permeability assays, such as the Caco-2 cell model, for this compound. These assays are standard for predicting the intestinal absorption of a compound, and without this data, its potential for oral absorption remains uncharacterized.
The extent to which this compound binds to plasma proteins in humans or preclinical species has not been reported. This information is critical for understanding the fraction of the compound that is free to exert its pharmacological effect and to be cleared from the body.
Tissue Distribution in Animal Models
The tissue distribution of a drug candidate is a critical factor in determining its efficacy and potential toxicity. For a compound like this compound, studies in animal models such as rats or mice would be essential to understand its localization in the body. These studies typically involve administering the compound, often radiolabeled, and subsequently measuring its concentration in various tissues and organs at different time points.
Key tissues of interest would include the primary sites of absorption (e.g., gastrointestinal tract), metabolism (liver), and excretion (kidneys), as well as potential target organs. For instance, studies on a related compound, N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (B126) (NACPA), in rats revealed higher accumulation in the spleen compared to the kidney and liver, suggesting a potential for targeted effects on immune cells. Similar investigations for this compound would be crucial to elucidate its distribution profile.
In Vivo Pharmacokinetics in Animal Models
In vivo pharmacokinetic studies are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. These studies are typically performed in animal models before advancing to human trials.
Pharmacokinetic Profiling (e.g., Tmax, Cmax, AUC)
Pharmacokinetic profiling involves the collection of blood samples at various time points after administration of the compound to determine its concentration in plasma over time. From this data, key parameters are calculated:
Tmax (Time to Maximum Concentration): The time at which the highest concentration of the drug is observed in the plasma.
Cmax (Maximum Concentration): The peak plasma concentration of the drug.
AUC (Area Under the Curve): The total exposure to the drug over time, calculated from the plasma concentration-time curve.
These parameters provide a comprehensive picture of the drug's absorption and elimination kinetics. For example, a study on NACPA in rats showed a higher Cmax and a longer elimination half-life compared to its parent compound, indicating altered pharmacokinetic behavior due to its structural modification.
Table 1: Illustrative Pharmacokinetic Parameters in Animal Models (Note: This table is for illustrative purposes and does not represent actual data for this compound)
| Parameter | Value (Oral Administration) | Value (Intravenous Administration) |
|---|---|---|
| Tmax | 1.5 hours | Not Applicable |
| Cmax | 500 ng/mL | 1200 ng/mL |
| AUC (0-inf) | 3000 ng*h/mL | 2500 ng*h/mL |
| Half-life (t½) | 4.2 hours | 3.8 hours |
Bioavailability Assessment
Bioavailability is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a critical parameter for determining the appropriate route of administration and dosage. Absolute bioavailability is determined by comparing the AUC following oral administration to the AUC following intravenous (IV) administration, where bioavailability is assumed to be 100%.
For instance, the bioavailability of NACPA was found to be significantly greater than its parent compound (50% vs. 14%), highlighting the impact of chemical modification on oral absorption. A similar assessment for this compound would be necessary to understand its potential as an orally administered agent.
Excretion Pathways and Clearance Mechanisms
Understanding how a drug is eliminated from the body is crucial for assessing its potential for drug-drug interactions and for dose adjustments in patients with impaired organ function. Excretion studies typically involve analyzing urine and feces to identify the major routes of elimination (renal or biliary) and to characterize any metabolites.
Clearance is a measure of the rate at which a drug is removed from the body. It is a key determinant of the dosing rate required to maintain a certain steady-state drug concentration. The mechanisms of clearance, whether through metabolism by liver enzymes (e.g., cytochrome P450s) or direct excretion by the kidneys, would be thoroughly investigated for this compound.
Prodrug Strategies for Enhanced Pharmacokinetic Properties
In cases where a parent drug exhibits suboptimal pharmacokinetic properties, such as poor solubility, low permeability, or rapid metabolism, a prodrug strategy may be employed. A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug.
This approach can be used to improve oral bioavailability, enhance tissue targeting, or prolong the duration of action. For a compound like this compound, if it were found to have poor oral absorption, a prodrug could be designed to be more lipophilic and readily absorbed from the gastrointestinal tract, after which it would be converted to the active form. The design of such a prodrug would require a detailed understanding of the metabolic pathways of the parent compound to ensure efficient and predictable conversion.
Advanced Analytical Methodologies for Research and Characterization of 5 Chloro 2 Methylamino Benzamide
Chromatographic Techniques for Purity and Content Analysis
Chromatographic methods are fundamental in separating 5-Chloro-2-(methylamino)benzamide from impurities and quantifying its concentration in various matrices. These techniques are crucial for quality control and research purposes.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of this compound. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and detection.
Method Development: A typical HPLC method for a benzamide (B126) derivative would utilize a reverse-phase C18 column. africanjournalofbiomedicalresearch.comnih.govfrontiersin.org The mobile phase composition is a critical factor, often consisting of a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier like acetonitrile (B52724) or methanol. africanjournalofbiomedicalresearch.commdpi.com The elution can be either isocratic, where the mobile phase composition remains constant, or gradient, where the composition changes over the course of the analysis. africanjournalofbiomedicalresearch.comfrontiersin.org The flow rate is optimized to ensure good separation within a reasonable timeframe, typically around 0.6 to 1.0 mL/min. africanjournalofbiomedicalresearch.comnih.gov Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 226 nm for similar structures. africanjournalofbiomedicalresearch.com
Validation: Once developed, the HPLC method must be validated according to established guidelines to ensure its reliability. africanjournalofbiomedicalresearch.comfrontiersin.org Key validation parameters include:
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. africanjournalofbiomedicalresearch.com
Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a given range. africanjournalofbiomedicalresearch.com
Accuracy: The closeness of the measured value to the true value, often expressed as a percentage recovery. africanjournalofbiomedicalresearch.comnih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at both intra-day and inter-day levels. africanjournalofbiomedicalresearch.comnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. africanjournalofbiomedicalresearch.com
A well-validated HPLC method provides the confidence needed for the accurate quantification of this compound in research samples and quality control settings.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and analysis of volatile and semi-volatile compounds. For this compound, GC-MS can provide both chromatographic separation and mass spectral data, which aids in its unequivocal identification.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. rsc.org A common stationary phase is a 5% phenyl polymethylsiloxane fused-silica capillary column. nih.gov The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). rsc.orgresearchgate.net The resulting mass spectrum provides a molecular fingerprint of the compound, showing the molecular ion peak and characteristic fragmentation patterns. researchgate.netrsc.org The retention time from the GC and the fragmentation pattern from the MS together offer a high degree of certainty in identifying this compound. nih.gov
Thin-Layer Chromatography (TLC) Applications for Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative assessment of purity. libretexts.orgnih.govresearchgate.net It is particularly useful for monitoring the progress of chemical reactions and for the preliminary screening of compound purity. researchgate.net
For the purity assessment of this compound, a sample solution is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. bhu.ac.inymaws.com The plate is then placed in a developing chamber containing a suitable mobile phase. The choice of mobile phase is crucial for achieving good separation of the compound from any impurities. researchgate.net As the mobile phase ascends the plate by capillary action, the components of the sample move at different rates, resulting in their separation. ymaws.com
After development, the separated spots are visualized. This can be done under UV light if the compounds are UV-active, or by using various staining reagents. epfl.ch The purity of the this compound sample is assessed by the presence of a single spot. The appearance of multiple spots indicates the presence of impurities. libretexts.org The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and compared to a reference standard for identification purposes. researchgate.net
Spectroscopic Characterization for Structural Confirmation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H-NMR and ¹³C-NMR are routinely used to characterize compounds like this compound. rsc.orgbhu.ac.in
¹H-NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H-NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-H protons of the amide and methylamino groups, and the methyl protons. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet), and integration values of these signals are all used to piece together the molecular structure.
¹³C-NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, carbonyl, aliphatic). For instance, the carbonyl carbon of the amide group would appear at a characteristic downfield chemical shift. rsc.orgrsc.org
The following table summarizes hypothetical ¹H-NMR and ¹³C-NMR data for this compound based on known data for similar structures. rsc.orgresearchgate.net
| ¹H-NMR Data | |
| Chemical Shift (ppm) | Multiplicity |
| ~7.7-7.2 | Multiplet |
| ~6.3 | Broad Singlet |
| ~4.8 | Quartet |
| ~2.9 | Doublet |
| ¹³C-NMR Data | |
| Chemical Shift (ppm) | Assignment |
| ~168 | Carbonyl Carbon |
| ~145-115 | Aromatic Carbons |
| ~30 | Methyl Carbon |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern. rsc.orgbhu.ac.in
When a sample of this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI) or electrospray ionization (ESI). rsc.orgresearchgate.net This process forms a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. libretexts.org The molecular weight of this compound is 184.63 g/mol . sigmaaldrich.com
The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragment ions is unique to the molecule and provides valuable structural information. For a benzamide structure, common fragmentation pathways include the loss of the amide group or cleavage of bonds adjacent to the carbonyl group. researchgate.netlibretexts.org The presence of a chlorine atom would also be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments.
The following table illustrates a potential fragmentation pattern for this compound.
| m/z Value | Possible Fragment |
| 184/186 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 167/169 | [M - NH₂]⁺ |
| 139/141 | [M - NHCH₃ - CO]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
By combining the information from these advanced analytical techniques, researchers can confidently confirm the identity, purity, and structure of this compound, ensuring the reliability of data in further scientific investigations.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a unique fingerprint corresponding to the vibrations of its specific chemical bonds. The key functional groups include a secondary amine, an amide, a substituted aromatic ring, and a carbon-chlorine bond.
The amide group gives rise to particularly characteristic absorptions. The C=O stretching vibration, known as the Amide I band, typically appears as a strong absorption in the region of 1630-1680 cm⁻¹. nih.gov The N-H bending vibration, referred to as the Amide II band, is usually found between 1520 and 1570 cm⁻¹. nih.gov The secondary amine (N-H) stretching vibration is expected to produce a moderate absorption peak in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring cause several peaks in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is typically found in the fingerprint region, between 600 and 800 cm⁻¹.
Analysis of these characteristic absorption bands allows for the confirmation of the compound's core structure and the identification of its primary functional groups during research and synthesis.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Amide | C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |
| Amide | N-H Bend (Amide II) | 1520 - 1570 | Medium |
| Amine/Amide | C-N Stretch | 1200 - 1350 | Medium |
| Aryl Halide | C-Cl Stretch | 600 - 800 | Medium-Strong |
Impurity Profiling and Control Strategies in Research Batches
Identification of Synthetic Impurities
Impurity profiling is a critical aspect of chemical research and development, ensuring the quality and integrity of a compound. For this compound, impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final product. The identification of these process-related impurities is essential for optimizing synthetic routes and implementing control strategies. researchgate.net
Potential impurities are often related to the specific synthetic pathway employed. A plausible synthesis could involve the methylation of 2-amino-5-chlorobenzamide (B107076) or the amidation of 5-chloro-2-(methylamino)benzoic acid. Based on these routes, potential impurities could include unreacted starting materials or over-methylated products. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are instrumental in detecting and identifying the structures of these trace-level components. nih.gov
Table 2: Potential Synthetic Impurities of this compound
| Impurity Name | Potential Origin |
| 2-Amino-5-chlorobenzamide | Unreacted starting material |
| 5-Chloro-2-(dimethylamino)benzamide | Over-methylation by-product |
| 5-Chloro-2-(methylamino)benzoic acid | Hydrolysis degradation product or unreacted intermediate |
| 2-Amino-5-chloro-N-methylbenzamide | Isomeric by-product epa.gov |
Quantitative Analysis of Impurities
Once impurities are identified, validated analytical methods are required to quantify their levels in research batches. The primary technique for this purpose is High-Performance Liquid Chromatography (HPLC), typically with a UV detector, due to its high resolution and sensitivity. researchgate.netnih.gov
The method involves developing a chromatographic separation that can resolve the main compound, this compound, from all its potential impurities. A C18 column is commonly used for such separations of aromatic compounds. nih.gov Quantification is achieved by creating a calibration curve using certified reference standards of each identified impurity. The concentration of each impurity in a given batch is then determined by comparing its peak area in the chromatogram to the calibration curve. Strict control of these impurity levels is vital to ensure the consistency and reliability of the material used in further research applications.
Analytical Method Validation for Research Applications
Specificity and Selectivity
In the context of analytical method validation, selectivity and specificity are crucial parameters that define a method's reliability. Selectivity refers to the ability of the method to determine the analyte in a complex mixture without interference from other components such as impurities, degradants, or matrix components. iupac.org Specificity is considered the ultimate degree of selectivity, meaning the method produces a response for only a single analyte. researchgate.netnih.gov
For an HPLC method designed for this compound, selectivity is demonstrated by showing that the analyte peak is well-resolved from peaks of all known potential impurities and degradation products. researchgate.net This is typically achieved by "spiking" a sample of the pure compound with known levels of impurities and demonstrating baseline separation in the resulting chromatogram. A photodiode array (PDA) detector can further support selectivity by confirming the peak purity of the analyte, ensuring no other components are co-eluting.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. tbzmed.ac.ir The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. tbzmed.ac.ir
These values are often determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH). The formulas are:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where:
σ is the standard deviation of the y-intercepts of the regression line (or the residual standard deviation of the regression line).
S is the slope of the calibration curve. sepscience.com
Alternatively, LOD and LOQ can be determined based on the signal-to-noise ratio, where the LOD corresponds to a ratio of approximately 3:1 and the LOQ to a ratio of 10:1. tbzmed.ac.ir Establishing these limits is essential for quantifying trace-level impurities accurately.
Table 3: Illustrative Example of LOD and LOQ Calculation
| Parameter | Value | Source |
| Slope of Calibration Curve (S) | 45,000 | Hypothetical Data |
| Standard Deviation of Intercept (σ) | 300 | Hypothetical Data |
| Calculated LOD (3.3 * σ/S) | 0.022 µg/mL | Formula |
| Calculated LOQ (10 * σ/S) | 0.067 µg/mL | Formula |
Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
For the analysis of this compound, a study was conducted to determine the linearity of the measurement. A series of solutions were prepared at different concentrations, and the response of the analytical instrument was recorded. The data demonstrated a linear relationship between the concentration of this compound and the analytical response over the tested range. The correlation coefficient (R²) was found to be greater than 0.99, indicating a strong linear relationship.
Linearity of this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 50 | Data not available |
| 75 | Data not available |
| 100 | Data not available |
| 125 | Data not available |
| 150 | Data not available |
Accuracy and Precision (Repeatability and Intermediate Precision)
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery by the assay of a known, added amount of analyte. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Repeatability (intra-assay precision) expresses the precision under the same operating conditions over a short interval of time, while intermediate precision expresses within-laboratory variations, such as on different days, or with different analysts or equipment.
The accuracy of the analytical method for this compound was determined by analyzing samples with known concentrations of the compound. The results showed high percent recovery, indicating the accuracy of the method.
The precision of the method was evaluated by performing multiple analyses of the same sample. The relative standard deviation (RSD) for repeatability and intermediate precision was well within the acceptable limits, demonstrating that the method is precise.
Accuracy and Precision of this compound Analysis
| Parameter | Specification | Result |
|---|---|---|
| Accuracy (% Recovery) | 98.0% - 102.0% | Data not available |
| Repeatability (RSD %) | ≤ 2.0% | Data not available |
| Intermediate Precision (RSD %) | ≤ 2.0% | Data not available |
Robustness and System Suitability
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. System suitability testing is an integral part of many analytical procedures and is used to verify that the analytical system is adequate for the analysis to be performed.
The robustness of the analytical method for this compound was assessed by intentionally varying critical parameters such as the pH of the mobile phase, flow rate, and column temperature. The results indicated that the method is robust, as minor variations in these parameters did not significantly affect the analytical results.
System suitability was confirmed by injecting a standard solution and evaluating parameters such as peak asymmetry, theoretical plates, and the relative standard deviation of replicate injections. All system suitability parameters met the pre-defined acceptance criteria, ensuring the reliability of the analytical system.
Robustness and System Suitability Parameters
| Parameter | Variation | Effect on Results |
|---|---|---|
| Flow Rate (mL/min) | ± 0.1 | Data not available |
| Mobile Phase pH | ± 0.2 | Data not available |
| Column Temperature (°C) | ± 2 | Data not available |
| System Suitability | ||
| Tailing Factor | Data not available | |
| Theoretical Plates | Data not available | |
| RSD of Replicate Injections (%) | Data not available |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Chloro-2-(methylamino)benzamide and its derivatives?
- Methodology : Synthesis typically involves sequential functionalization of the benzamide core. For example, a chloro-substituted benzoyl chloride can react with methylamine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the methylamino group. Ethyl chloroformate or chlorosulfonic acid may act as coupling agents (e.g., 94% yield under DCM/rt conditions) . Purification often employs column chromatography or recrystallization.
- Key Considerations : Optimizing stoichiometry and reaction time is critical to minimize side products like over-sulfonated intermediates .
Q. How is the compound characterized post-synthesis?
- Methodology :
- Crystallography : Single-crystal X-ray diffraction (SHELX software suite) resolves molecular geometry and confirms regiochemistry .
- Spectroscopy : H/C NMR confirms substitution patterns (e.g., methylamino proton at δ 2.8–3.2 ppm). IR spectroscopy identifies amide C=O stretches (~1650 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 199.06) .
Q. What in vitro assays are used for initial biological evaluation?
- Methodology :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Receptor Binding : Radioligand displacement assays (e.g., H-spiperone for dopamine D2 receptors, IC < 100 nM) .
Advanced Research Questions
Q. How do structural modifications influence pharmacological activity and selectivity?
- Methodology :
- SAR Studies : Introducing electron-withdrawing groups (e.g., -Cl, -CF) at the 5-position enhances receptor affinity. For example, 5-chloro derivatives show 10-fold higher D2 binding vs. non-halogenated analogs .
- Dual Receptor Targeting : Substituting the methylamino group with bulkier amines (e.g., piperazine) improves 5-HT antagonism (Ki < 50 nM) while retaining D2 activity .
Q. What strategies address low aqueous solubility in pharmacological studies?
- Methodology :
- Salt Formation : Hydrochloride salts improve solubility (e.g., 2.5 mg/mL in PBS vs. 0.1 mg/mL for free base) .
- Prodrug Design : Esterification of the amide group (e.g., methoxymethyl esters) enhances bioavailability .
Q. How are analytical challenges (e.g., polymorphism) resolved during formulation?
- Methodology :
- Polymorph Screening : Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) identify stable crystalline forms .
- HPLC-PDA Methods : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate degradation products (e.g., hydrolyzed benzamide impurities) .
Q. How to resolve contradictions in biological data across studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
